1-(4-Fluorophenyl)-5-methyl-2-imidazolone
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Overview
Description
1-(4-Fluorophenyl)-5-methyl-2-imidazolone is a heterocyclic compound featuring an imidazolone ring substituted with a 4-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-5-methyl-2-imidazolone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with methyl isocyanate, followed by cyclization under acidic conditions to form the imidazolone ring. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-5-methyl-2-imidazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Oxidized imidazolone derivatives.
Reduction: Reduced imidazolone derivatives.
Substitution: Substituted phenyl-imidazolone derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-5-methyl-2-imidazolone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-2-imidazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-5-methyl-2-imidazolone
- 1-(4-Bromophenyl)-5-methyl-2-imidazolone
- 1-(4-Methylphenyl)-5-methyl-2-imidazolone
Comparison: 1-(4-Fluorophenyl)-5-methyl-2-imidazolone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.
Properties
CAS No. |
13870-38-7 |
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Molecular Formula |
C10H9FN2O |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) |
InChI Key |
HNNITDTVGAIFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)F |
Origin of Product |
United States |
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